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Compound of Interest

Compound Name: TM38837

Cat. No.: B611399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TM38837, a peripherally restricted

cannabinoid 1 (CB1) receptor inverse agonist and antagonist. It is designed to offer

researchers, scientists, and drug development professionals a comprehensive resource on the

core pharmacology, experimental evaluation, and mechanism of action of this compound in the

context of the peripheral endocannabinoid system.

Introduction to TM38837
TM38837 is a second-generation CB1 receptor antagonist designed to limit central nervous

system (CNS) penetration, thereby avoiding the psychiatric side effects observed with first-

generation antagonists like rimonabant.[1][2] Developed for the treatment of obesity and

related metabolic disorders, TM38837 has demonstrated efficacy in preclinical models and has

undergone Phase I clinical trials.[3][4] Its mechanism of action is centered on the antagonism

of peripheral CB1 receptors, which are implicated in the regulation of energy homeostasis,

metabolism, and inflammation.[5]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for TM38837, providing a

comparative overview of its binding affinity, functional activity, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Functional Activity
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Parameter Value
Receptor/Assa
y

Species Reference

IC₅₀ 8.5 nM

CB₁ Receptor

Binding ([³H]-CP

55940

displacement)

Not Specified

IC₅₀ 605 nM

CB₂ Receptor

Binding ([³H]-CP

55940

displacement)

Not Specified

Selectivity 71-fold CB₁ over CB₂ Not Specified

K_d 16 nM CB₁ Receptor Not Specified

EC₅₀ 18.5 nM

GTP Binding to

CB₁-

overexpressing

cell membranes

In vitro

Table 2: Pharmacokinetic Parameters in Humans
Parameter Value

Study
Population

Dosing Reference

Terminal Half-life

(t½)
771 hours Healthy Subjects Single Oral Dose

Time to

Maximum

Concentration

(t_max)

12.55 - 13.01

hours
Healthy Subjects Single Oral Dose

Signaling Pathways of the Peripheral CB1 Receptor
TM38837 acts as an inverse agonist/antagonist at the CB1 receptor, a G-protein coupled

receptor (GPCR). In peripheral tissues such as the liver, adipose tissue, and pancreas, the CB1

receptor is primarily coupled to the inhibitory G-protein, Gαi/o. Activation of this pathway by
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endogenous cannabinoids leads to the inhibition of adenylyl cyclase, resulting in decreased

cyclic AMP (cAMP) levels. TM38837 blocks this signaling cascade. The receptor activation also

modulates ion channels, including the inhibition of N- and P/Q-type calcium channels and the

activation of inwardly rectifying potassium channels.
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Caption: Simplified signaling pathway of the peripheral CB1 receptor and the antagonistic
action of TM38837.

Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of TM38837.

Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (IC₅₀) of TM38837 for CB1 and CB2 receptors.

Methodology:
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Membrane Preparation: Cell membranes are prepared from cell lines stably expressing

human CB1 or CB2 receptors (e.g., CHO or HEK293 cells). Cells are homogenized in a

buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes.

The final membrane preparation is resuspended in a binding buffer and the protein

concentration is determined.

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains

the cell membrane preparation, a fixed concentration of a radiolabeled CB1/CB2 agonist

(e.g., [³H]CP 55,940), and varying concentrations of the unlabeled test compound

(TM38837).

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter, which traps the membranes.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of TM38837 that inhibits 50% of the specific binding of the radioligand (IC₅₀).

GTP Binding Assay
Objective: To assess the functional activity (EC₅₀) of TM38837 as an inverse agonist at the

CB1 receptor.

Methodology:

Membrane Preparation: Similar to the binding assay, membranes from cells overexpressing

the CB1 receptor are used.

Assay Principle: This assay measures the ability of a compound to modulate the binding of a

non-hydrolyzable GTP analog (e.g., [³⁵S]GTPγS or a fluorescent GTP analog) to G-proteins

following receptor activation.
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Assay Setup: Membranes are incubated with a fixed concentration of the GTP analog in the

presence of varying concentrations of TM38837.

Data Analysis: The amount of bound GTP analog is quantified. For an inverse agonist like

TM38837, a decrease in basal GTP binding is expected. The concentration of TM38837 that

produces 50% of the maximal inhibition of basal GTP binding is the EC₅₀.
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Caption: Workflow for the GTP binding assay to determine the functional activity of TM38837.
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Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of TM38837 on body weight, food intake, and

metabolic parameters.

Methodology:

Animal Model: Male C57BL/6 mice are typically used. Obesity is induced by feeding the mice

a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks).

Drug Administration: Obese mice are treated daily with TM38837 (e.g., via oral gavage) at

various doses. A vehicle control group and a positive control group (e.g., rimonabant) are

included.

Measurements: Body weight and food intake are monitored regularly. At the end of the study,

blood samples are collected to measure plasma markers of inflammation and glucose

homeostasis. Tissues such as the liver and adipose tissue may be collected for further

analysis.

Data Analysis: Changes in body weight, food intake, and metabolic parameters are

compared between the treatment groups and the control group.

Human THC Challenge Study
Objective: To assess the peripheral selectivity and CNS effects of TM38837 in humans.

Methodology:

Study Design: A double-blind, randomized, placebo-controlled, crossover study is conducted

in healthy volunteers.

Drug Administration: Subjects receive single oral doses of TM38837 (e.g., 100 mg, 500 mg)

or placebo. To assess CB1 receptor antagonism, subjects are challenged with inhaled Δ⁹-

tetrahydrocannabinol (THC), a CB1 agonist. A positive control arm with rimonabant may be

included.

Pharmacodynamic Assessments: CNS effects are measured using subjective scales (e.g.,

Visual Analog Scale for "feeling high") and objective measures (e.g., body sway). Peripheral
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effects are assessed by measuring changes in heart rate.

Pharmacokinetic Sampling: Blood samples are collected at multiple time points to determine

the plasma concentrations of TM38837, THC, and their metabolites.

Data Analysis: The effects of TM38837 on THC-induced changes in CNS and peripheral

parameters are analyzed to determine its degree of CB1 receptor antagonism in the

periphery versus the CNS.
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Caption: Experimental workflow for the human THC challenge study.
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Conclusion
TM38837 represents a significant advancement in the development of CB1 receptor

antagonists by targeting the peripheral endocannabinoid system while minimizing CNS-

mediated side effects. The data and experimental protocols outlined in this guide provide a

foundational understanding of its pharmacological profile. Further research into peripherally

restricted CB1 antagonists like TM38837 holds promise for the development of safer and more

effective treatments for obesity and metabolic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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